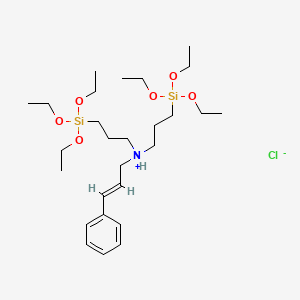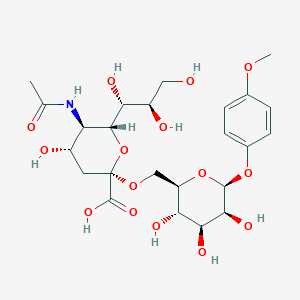![molecular formula C4H10BF3O B6313648 Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10) CAS No. 692-39-7](/img/structure/B6313648.png)
Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boron Trifluoride - Butanol Reagent is a solution of boron trifluoride in 1-butanol, with a concentration of approximately 10% . It is used as a derivatization agent in the separation and identification of water-soluble low-molecular-weight carboxylic acids using capillary electrophoresis (CE) and gas chromatography coupled with mass spectrometry (GC-MS) . It is also used for the esterification of carboxylic acids for GC analysis .
Molecular Structure Analysis
The molecular formula of Boron Trifluoride is BF3 . It forms a complex with 1-butanol in the reagent .Chemical Reactions Analysis
Boron Trifluoride - Butanol Reagent is used as a derivatization agent in the separation and identification of water-soluble low-molecular-weight carboxylic acids . It is also used for the esterification of carboxylic acids for GC analysis .Physical And Chemical Properties Analysis
The Boron Trifluoride - Butanol Reagent is a liquid at 20°C . It should be stored under inert gas and at a temperature below 0°C . It is sensitive to moisture and heat .Wissenschaftliche Forschungsanwendungen
Esterification and Derivatization Efficiency
Boron trifluoride is identified as a more efficient catalyst than sulfuric acid for the esterification of various carboxylic acids, including alkanoic, alkenoic, and aromatic acids, into their corresponding butyl esters. The study emphasizes the importance of selecting optimal derivatization conditions to ensure quantitative analysis of different carboxylic acids in a single sample, highlighting the versatility of boron trifluoride in facilitating esterification reactions under diverse conditions (Hallmann, Grice, & van Aarssen, 2008).
Advancements in Borylation Chemistry
Tris(pentafluorophenyl)borane, a derivative of boron trifluoride, has gained prominence due to its application in a wide array of reactions including borylation, hydrogenation, and Lewis acid catalysis. Its high Lewis acidity, derived from the electronic effects of its C6F5 rings, renders it a versatile reagent, extending the utility of boron-based reagents in modern chemical synthesis (Lawson & Melen, 2017).
Organotrifluoroborates in Cross-Coupling Reactions
Organotrifluoroborates serve as alternatives to boronic acids and esters in Suzuki-Miyaura and other transition-metal-catalyzed cross-coupling reactions. Their stability towards various reagents makes them suitable for manipulations without affecting the carbon-boron bond, thus broadening the scope of cross-coupling reactions in organic synthesis (Molander & Ellis, 2007).
Role in Organic Synthesis
Boron trifluoride etherate is highlighted for its extensive applications in organic synthesis, including hydroboration-oxidation reactions, cleavage and rearrangement of epoxides, and cyclization processes. Its ability to facilitate diverse reactions underlines its significance in the synthesis of complex organic compounds, offering a versatile tool for chemists (Banerjee et al., 2019).
Mild and Selective Reactions
The use of potassium allyltrifluoroborate in the presence of boron trifluoride etherate enables the mild and selective double allylboration of nitriles and acid anhydrides to form bis-allyl amines and esters. This method is noted for its mild conditions, chemoselectivity, and the avoidance of metals, demonstrating the utility of boron trifluoride in facilitating efficient and selective synthetic processes (Ramadhar, Bansagi, & Batey, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
Butoxytrifluoro-lambda4-borane, also known as Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10), is primarily used as a reagent in the process of esterification . The primary targets of this compound are organic compounds with carboxylic acid groups. The role of these targets is to react with the boron trifluoride-butanol reagent to form esters .
Mode of Action
The mode of action of Butoxytrifluoro-lambda4-borane involves the interaction with its targets, the carboxylic acids. The boron trifluoride component of the reagent acts as a Lewis acid, accepting a pair of electrons from the oxygen atom of the carboxylic acid. This interaction facilitates the esterification process, resulting in the formation of an ester .
Biochemical Pathways
The biochemical pathway affected by Butoxytrifluoro-lambda4-borane is the esterification pathway. The downstream effects of this pathway include the production of esters, which are commonly used in a variety of applications, including the manufacture of plastics, resins, and perfumes .
Pharmacokinetics
It’s important to note that this compound should be handled with care due to its reactivity and potential for causing chemical burns .
Result of Action
The result of the action of Butoxytrifluoro-lambda4-borane is the formation of esters from carboxylic acids. This transformation is valuable in many areas of chemistry and industry, as esters are key components in a wide range of products .
Action Environment
The action of Butoxytrifluoro-lambda4-borane can be influenced by environmental factors such as temperature and pH. For instance, the rate of the esterification reaction can increase with temperature. Additionally, the presence of moisture can lead to hydrolysis, reducing the efficacy of the reagent .
Eigenschaften
IUPAC Name |
butyloxonio(trifluoro)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BF3O/c1-2-3-4-9-5(6,7)8/h9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQOMAIUNGVENK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]([OH+]CCCC)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335772 |
Source


|
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
692-39-7 |
Source


|
| Record name | (1-Butanol)(trifluoro)boron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


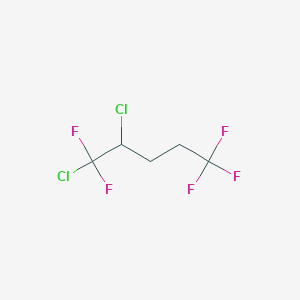

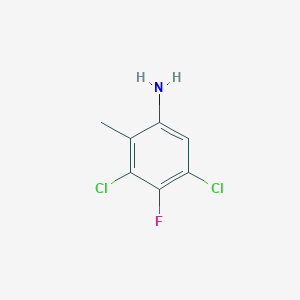
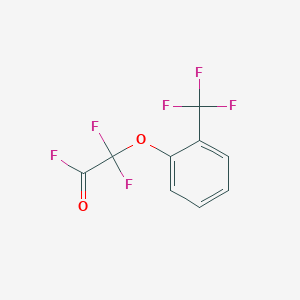
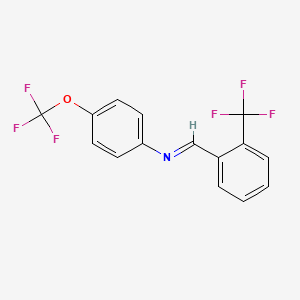
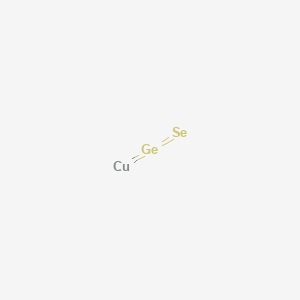
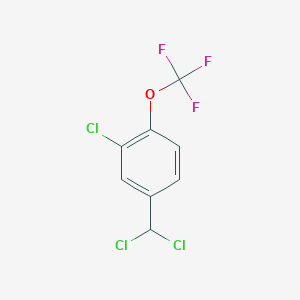

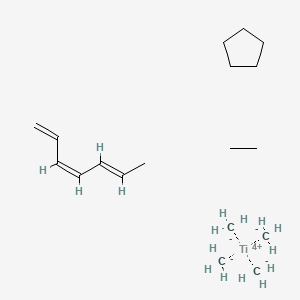
![N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313624.png)
![N,N-Bis[2-pentafluoroethoxy)ethyl]-N-carbobenzyloxyamine, 97%](/img/structure/B6313633.png)
